molecular formula C22H23ClF3N B194989 Cinacalcet hydrochloride CAS No. 364782-34-3

Cinacalcet hydrochloride

Cat. No. B194989
M. Wt: 393.9 g/mol
InChI Key: QANQWUQOEJZMLL-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinacalcet hydrochloride is a medication used to treat hyperparathyroidism in patients with chronic kidney disease who are on dialysis . It is also used to treat hypercalcemia in patients with parathyroid carcinoma . Cinacalcet works by increasing the sensitivity of the calcium-sensing receptor to extracellular calcium, which results in a decrease in serum calcium levels .


Synthesis Analysis

Cinacalcet hydrochloride can be synthesized from 1-acetonaphthone through six steps, including Leuckart-Wallch reaction, hydrolysis, chiral resolution, condensation, reduction, and finally salification . Another method involves the application of ®-tert-butanesulfinamide and regioselective N-alkylation of the naphthyl ethyl sulfinamide intermediate .


Molecular Structure Analysis

The molecular formula of Cinacalcet hydrochloride is C22H22F3N.HCl . Its molecular weight is 393.87g/mol for the HCl salt and 357.41g/mol as a freebase .


Chemical Reactions Analysis

Cinacalcet hydrochloride reacts with the calcium-sensing receptor, acting as a positive allosteric modulator . This increases the receptor’s sensitivity to extracellular calcium, leading to a decrease in parathyroid hormone secretion .


Physical And Chemical Properties Analysis

Cinacalcet hydrochloride is a white to off-white crystalline solid . It is soluble in methanol, 59% ethanol, and slightly soluble in water . The pKa value of Cinacalcet is 8.72 .

Scientific Research Applications

Pharmacokinetic Interactions

Cinacalcet hydrochloride, a positive allosteric modulator of the calcium‐sensing receptor, has been shown to significantly inhibit cytochrome P450 (CYP) 2D6. This effect has important implications for drug interactions, especially with drugs that are mainly metabolized by CYP2D6. In a study involving healthy volunteers, coadministration of cinacalcet with dextromethorphan (a CYP2D6 substrate) resulted in a substantial increase in the plasma concentration of dextromethorphan, suggesting a need for dose adjustments of CYP2D6 substrates during cinacalcet treatment (Nakashima et al., 2007).

Pharmacodynamic Profile

Cinacalcet's pharmacodynamic profile has been extensively studied. It exhibits dose-proportional pharmacokinetics over a range of 30–180 mg. Notably, its pharmacokinetics are not significantly affected by varying degrees of renal impairment, age, sex, body weight, or race. Cinacalcet is primarily metabolized by multiple hepatic cytochrome P450 enzymes, with less than 1% of the parent drug excreted in the urine. It also shows a strong inhibitory effect on CYP2D6 (Padhi & Harris, 2009).

Interaction with Ketoconazole

A study assessing the pharmacokinetics of cinacalcet when administered with ketoconazole, a potent CYP3A4 inhibitor, found that ketoconazole increased cinacalcet exposure moderately. This suggests the need for monitoring parathyroid hormone and calcium concentrations when a patient on cinacalcet initiates or discontinues therapy with a strong CYP3A4 inhibitor (Harris et al., 2007).

Synthesis Methods

Alternative approaches for the synthesis of cinacalcet hydrochloride have been explored, primarily from (R)-(+)-1-(1-naphthyl)ethylamine. Various strategies including amide formation followed by reduction, reaction with an aldehyde, and nucleophilic substitution have been utilized, contributing to the development of more efficient and cost-effective synthesis methods for this compound (Barniol-Xicota et al., 2016).

Analytical Methods

A high-performance thin-layer chromatographic (HPTLC) method for the analysis of Cinacalcet Hydrochloride has been developed, demonstrating high sensitivity, precision, and accuracy. This method has been validated as per ICH guidelines, indicating its suitability for the quantification of Cinacalcet in pharmaceutical formulations (Kamatham & Veeresham, 2019).

Bioavailability Improvement

A study on the formulation of nanostructured lipid carrier (NLC) for Cinacalcet Hydrochloride aimed at improving its oral bioavailability, which is typically less than 25%. The optimized NLC formulation exhibited high drug content and improved bioavailability, suggesting its potential in enhancing the efficacy of Cinacalcet (Nayak et al., 2023).

Safety And Hazards

The most common and serious adverse effects of Cinacalcet include hypocalcemia, upper gastrointestinal bleeding, hypotension, and a dynamic bone disease . These effects may potentially occur if exposures repeatedly exceed the Occupational Exposure Limit . It is advised to avoid inhalation, skin contact, eye contact, and accidental ingestion .

properties

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

226256-56-0 (Parent)
Record name Cinacalcet hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364782343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046792
Record name Cinacalcet hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinacalcet hydrochloride

CAS RN

364782-34-3
Record name Cinacalcet hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364782-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinacalcet hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364782343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinacalcet hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINACALCET HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K860WSG25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinacalcet hydrochloride
Reactant of Route 2
Cinacalcet hydrochloride
Reactant of Route 3
Reactant of Route 3
Cinacalcet hydrochloride
Reactant of Route 4
Reactant of Route 4
Cinacalcet hydrochloride
Reactant of Route 5
Reactant of Route 5
Cinacalcet hydrochloride
Reactant of Route 6
Reactant of Route 6
Cinacalcet hydrochloride

Citations

For This Compound
2,670
Citations
JAB Balfour, LJ Scott - Drugs, 2005 - Springer
▲ Oral cinacalcet hydrochloride (HCl) [Sensipar®, Mimpara®] is the first in a new class of therapeutic agents, the calcimimetics, and has a novel mechanism of action. It directly …
Number of citations: 82 link.springer.com
D Padhi, R Harris - Clinical pharmacokinetics, 2009 - Springer
Cinacalcet hydrochloride (cinacalcet) is a calcimimetic approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) receiving dialysis …
Number of citations: 97 link.springer.com
LA Sorbera, RM Castaner, M Bayes - Drugs of the Future, 2002 - access.portico.org
Hyperparathyroidism is characterized by high levels of circulating calcium due to an increased secretion of parathyroid hormone (PTH) by one or more of the parathyroid glands. It is …
Number of citations: 38 access.portico.org
N Verheyen, S Pilz, K Eller, K Kienreich… - Expert opinion on …, 2013 - Taylor & Francis
… The calcimimetic agent cinacalcet hydrochloride is a promising treatment strategy in … Narayan et al. documented that parathyroidectomy compared to cinacalcet hydrochloride-based …
Number of citations: 43 www.tandfonline.com
M Peacock, JP Bilezikian, PS Klassen… - The Journal of …, 2005 - academic.oup.com
Calcimimetics increase the sensitivity of parathyroid calcium-sensing receptors to extracellular calcium, thereby reducing PTH secretion. This multicenter, randomized, double-blind, …
Number of citations: 539 academic.oup.com
SJ Silverberg, MR Rubin, C Faiman… - The Journal of …, 2007 - academic.oup.com
Background: Management of inoperable parathyroid carcinoma presents a challenge because until recently, effective medical therapy was not available. Morbidity and mortality result …
Number of citations: 299 academic.oup.com
G Poon - Baylor University Medical Center Proceedings, 2005 - Taylor & Francis
Currently, >300,000 patients with end-stage renal disease require dialysis. Secondary hyperparathyroidism is a serious complication of end-stage renal disease and can lead to renal …
Number of citations: 37 www.tandfonline.com
GA Block, D Zaun, G Smits, M Persky, S Brillhart… - Kidney international, 2010 - Elsevier
… We prospectively collected data on hemodialysis patients from a large provider beginning in 2004, a time coincident with the commercial availability of cinacalcet hydrochloride. This …
Number of citations: 191 www.sciencedirect.com
C Charytan, JW Coburn, M Chonchol, J Herman… - American journal of …, 2005 - Elsevier
… This phase 2 study evaluated the effects of the oral calcimimetic cinacalcet hydrochloride in patients with CKD not on dialysis therapy. Methods: A randomized, double-blind, placebo-…
Number of citations: 166 www.sciencedirect.com
D Nakashima, H Takama, Y Ogasawara… - The Journal of …, 2007 - Wiley Online Library
Cinacalcet hydrochloride (cinacalcet) is a positive allosteric modulator of the calcium‐sensing receptor indicated for the treatment of secondary hyperparathyroidism in dialysis patients. …
Number of citations: 54 accp1.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.